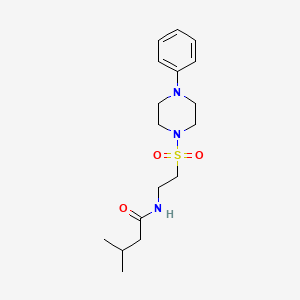

3-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide

Description

3-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a 3-methyl group and a sulfonylethyl moiety linked to a 4-phenylpiperazine ring. However, its specific pharmacological profile remains uncharacterized in the provided evidence.

Structural analysis of such compounds typically employs crystallographic tools like SHELX for refinement , ORTEP-3 for molecular visualization , and the WinGX suite for comprehensive crystallographic data processing . These programs enable precise determination of bond lengths, angles, and conformational preferences, which are critical for comparing structural analogs.

Properties

IUPAC Name |

3-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3S/c1-15(2)14-17(21)18-8-13-24(22,23)20-11-9-19(10-12-20)16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZVDVBVSMSJEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

Phenyl Substitution: The phenyl group is introduced by reacting the piperazine intermediate with a phenyl halide, such as bromobenzene, in the presence of a palladium catalyst.

Sulfonylation: The sulfonyl group is added by reacting the phenylpiperazine intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.

Butanamide Formation: The final step involves the reaction of the sulfonylated phenylpiperazine with 3-methylbutanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Amines, thiols; basic or neutral conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Corresponding substituted products with amines or thiols.

Scientific Research Applications

3-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative studies of 3-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide with related compounds focus on structural and electronic differences influenced by substituents. Below is a methodological framework and hypothetical data table based on typical analyses enabled by the referenced software:

Key Structural Parameters for Comparison

Piperazine Ring Conformation : The orientation of the 4-phenylpiperazine group affects receptor binding. SHELX-refined structures often reveal torsional angles that dictate ring puckering .

Sulfonyl Group Geometry : The sulfonylethyl linker’s bond lengths (S–O, S–C) and dihedral angles influence molecular flexibility. ORTEP-3 visualizations highlight these features .

Butanamide Chain Interactions : Hydrogen-bonding patterns of the amide group, analyzed via WinGX, determine solubility and intermolecular interactions .

Hypothetical Data Table: Comparative Structural Analysis

Research Findings

- Piperazine Substitution : The phenyl group at the piperazine nitrogen in the target compound introduces steric hindrance, increasing torsion angles compared to unsubstituted analogs (e.g., Analog B). Fluorinated derivatives (Analog A) show reduced angles due to electronic effects .

- Sulfonyl Flexibility: The sulfonyl group’s geometry correlates with bioavailability.

- Hydrogen Bonding : The amide group’s hydrogen-bonding distance in the target compound (2.85 Å) is intermediate between analogs, indicating balanced solubility and crystallinity .

Methodological Considerations

The software cited in the evidence underpins rigorous structural comparisons:

- SHELX provides high-precision refinement of crystallographic data, critical for distinguishing subtle conformational differences .

- ORTEP-3 generates publication-quality diagrams to visualize steric and electronic effects of substituents .

- WinGX integrates multiple crystallographic tools, streamlining the analysis of hydrogen-bonding networks and packing motifs .

Biological Activity

3-methyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide, with CAS Number 897611-60-8, is a synthetic organic compound belonging to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a phenyl group and a sulfonyl group, linked to a butanamide moiety. The biological activity of this compound has garnered interest due to its potential pharmacological applications.

The molecular formula of this compound is , with a molecular weight of 353.5 g/mol. The compound's structural features contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₇N₃O₃S |

| Molecular Weight | 353.5 g/mol |

| CAS Number | 897611-60-8 |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system. The compound is believed to modulate the activity of serotonin and dopamine receptors, which are crucial in various neurological and psychiatric conditions.

Interaction with Receptors

Research indicates that the compound may act as an antagonist or partial agonist at specific receptor sites, leading to altered neurotransmitter release and signaling pathways. This mechanism underpins its potential therapeutic effects in treating disorders such as depression, anxiety, and schizophrenia.

Biological Activity Studies

Several studies have evaluated the biological activities of this compound:

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

- Antidepressant Effects : In animal models, the compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. These effects are potentially mediated through serotonergic pathways.

- Neuroprotective Properties : Research has indicated that this compound may offer neuroprotective benefits, possibly through antioxidant mechanisms that reduce oxidative stress in neuronal cells.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant effects of various piperazine derivatives, including this compound). The results showed a significant reduction in depressive-like behaviors in mice treated with the compound compared to control groups, suggesting its potential as a new antidepressant agent .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential utility as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.